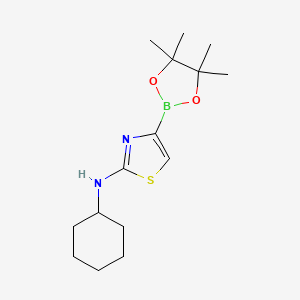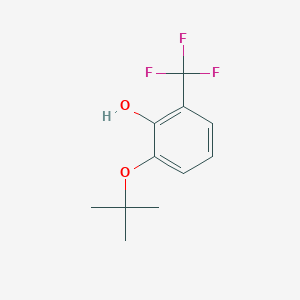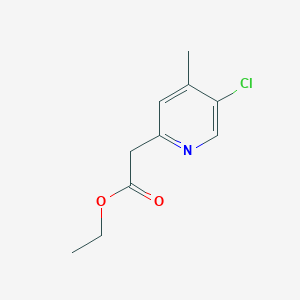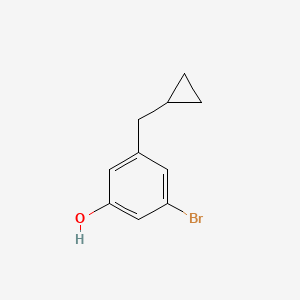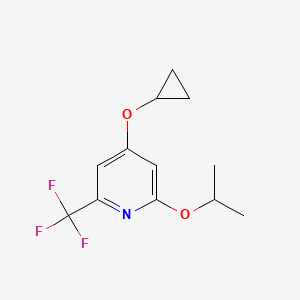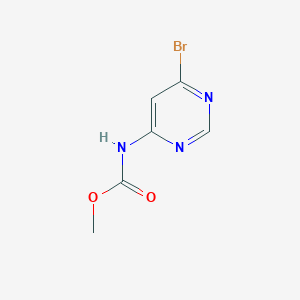
Methyl 6-bromopyrimidin-4-ylcarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-bromopyrimidin-4-ylcarbamate is a chemical compound with the molecular formula C6H6BrN3O2 and a molecular weight of 232.03 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 6-bromopyrimidin-4-ylcarbamate can be synthesized through various methods. One common approach involves the reaction of 6-bromopyrimidine-4-carboxylic acid with methyl isocyanate under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-bromopyrimidin-4-ylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using reagents like sodium methoxide or potassium tert-butoxide.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
Methyl 6-bromopyrimidin-4-ylcarbamate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 6-bromopyrimidin-4-ylcarbamate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby disrupting their normal function . This interaction can lead to various biological effects, such as the inhibition of cell growth or the induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 4-chloropyrimidin-6-ylcarbamate
- Methyl 2-bromopyrimidin-4-ylcarbamate
- Methyl 6-fluoropyrimidin-4-ylcarbamate
Uniqueness
Methyl 6-bromopyrimidin-4-ylcarbamate is unique due to the presence of the bromine atom at the 6-position of the pyrimidine ring. This specific substitution pattern can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C6H6BrN3O2 |
|---|---|
Peso molecular |
232.03 g/mol |
Nombre IUPAC |
methyl N-(6-bromopyrimidin-4-yl)carbamate |
InChI |
InChI=1S/C6H6BrN3O2/c1-12-6(11)10-5-2-4(7)8-3-9-5/h2-3H,1H3,(H,8,9,10,11) |
Clave InChI |
BHSWOASBZMNXJI-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)NC1=CC(=NC=N1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


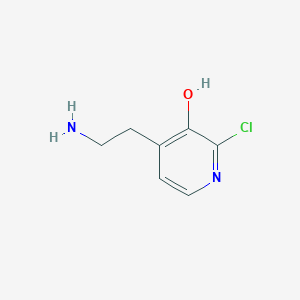
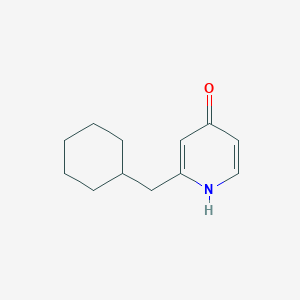
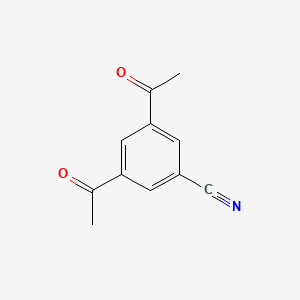
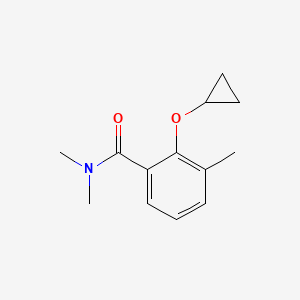

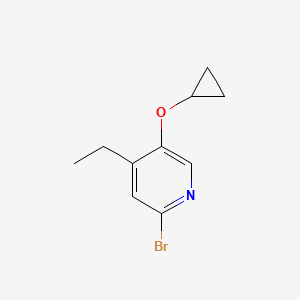

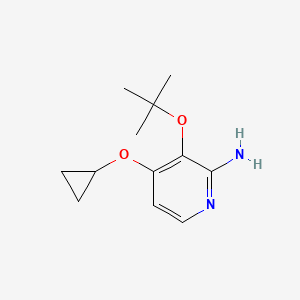
![1-[4-Bromo-6-(chloromethyl)pyridin-2-YL]ethanone](/img/structure/B14846100.png)
